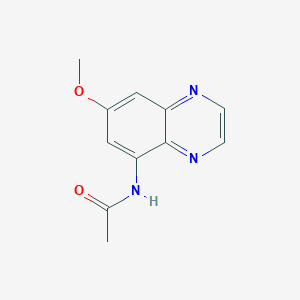

N-(7-methoxyquinoxalin-5-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

7403-15-8 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

N-(7-methoxyquinoxalin-5-yl)acetamide |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)14-10-6-8(16-2)5-9-11(10)13-4-3-12-9/h3-6H,1-2H3,(H,14,15) |

InChI Key |

ATBLTWYRTPYSFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=NC=CN=C12)OC |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of N 7 Methoxyquinoxalin 5 Yl Acetamide and Analogues

Established Synthetic Pathways for the Quinoxaline (B1680401) Core

The formation of the fundamental quinoxaline ring system is the initial and crucial step in the synthesis of N-(7-methoxyquinoxalin-5-yl)acetamide. Various methods have been established, each with its own advantages regarding reaction conditions, yield, and environmental impact.

Classical Condensation Reactions for Quinoxaline Formation

The most traditional and widely used method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubresearchgate.net This reaction is typically carried out in solvents like ethanol (B145695) or acetic acid and may require elevated temperatures. encyclopedia.pubnih.gov The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the quinoxaline ring. researchgate.net To improve reaction efficiency and yield, various catalysts have been employed, including iodine, which can accelerate the oxidative cyclization cascade between 1,2-diamino compounds and α-hydroxy ketones. encyclopedia.pub Heterogeneous catalysts, such as polymer-supported sulphanilic acid and vanadium-substituted molybdotungstophosphoric acid, have also been shown to be effective, offering advantages like reusability and milder reaction conditions. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine, 1,2-dicarbonyl | Glycerol, Water, 90°C | Quinoxaline derivative | 85-91 | encyclopedia.pub |

| o-phenylenediamine, α-hydroxy ketone | I₂, DMSO, Room Temp | Quinoxaline derivative | 80-90 | encyclopedia.pub |

| 1,2-diamines, 1,2-dicarbonyls | Polymer supported sulphanilic acid, Ethanol | Quinoxaline derivative | 84-93 | researchgate.net |

Microwave-Assisted Synthesis Methodologies

To address some of the drawbacks of classical methods, such as long reaction times and harsh conditions, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. e-journals.inudayton.edu This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. e-journals.inresearchgate.net The synthesis of quinoxaline derivatives via microwave irradiation typically involves the condensation of diamines and dicarbonyl compounds, sometimes in a solvent-free medium or using environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or dimethyl sulfoxide (B87167) (DMSO). e-journals.intandfonline.com The use of mineral supports like acidic alumina (B75360) under microwave conditions has also proven effective, acting as a catalyst and promoting the reaction. researchgate.net These methods are considered "greener" due to reduced energy consumption and waste generation. e-journals.in

| Reactants | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| Benzene-1,2-diamine, Benzil | Acidic Alumina, Microwave | - | 80-86 | researchgate.net |

| Aryl-1,2-diamines, 1,2-dicarbonyls | PEG-400, Microwave, 120°C | several | - | tandfonline.com |

| Diamines, Dicarbonyls | DMSO, Microwave | 3.5 | 80-90 | e-journals.in |

Palladium-Catalyzed Coupling Reactions in Quinoxaline Synthesis

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for the synthesis and functionalization of heterocyclic compounds, including quinoxalines. jcsp.org.pkrsc.org These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex quinoxaline derivatives that may be difficult to access through classical condensation. For instance, the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, has been successfully used to synthesize alkyne-substituted quinoxaline derivatives. jcsp.org.pkresearchgate.net Other palladium-catalyzed reactions include Suzuki coupling and C-H activation/C-N coupling reactions, which have been employed in one-pot or two-step approaches to create functionalized indolo[2,3-b]quinoxalines. rsc.org These transition-metal-mediated methodologies provide a facile route for the derivatization of the quinoxaline core from readily available precursors. researchgate.net

Functionalization and Introduction of Methoxy (B1213986) and Acetamide (B32628) Moieties

Once the quinoxaline core is synthesized, the next steps involve the introduction of the methoxy and acetamide groups at the desired positions to yield this compound. This requires regioselective functionalization strategies.

Regioselective Substitution Strategies for Methoxy Group Incorporation

The introduction of a methoxy group onto an aromatic ring, such as the quinoxaline system, often involves nucleophilic aromatic substitution or late-stage oxidation followed by methylation. In the context of related heterocyclic systems, such as Cinchona alkaloids, biosynthetic studies have revealed that the methoxy group can be introduced early in the synthetic pathway, for example, by the O-methylation of a hydroxylated precursor like serotonin (B10506) to form 5-methoxytryptamine, which then undergoes further cyclization reactions. biorxiv.org While not directly on a quinoxaline, this highlights a strategy of using a pre-functionalized starting material. For quinolines, a related heterocyclic system, the formation of an N-oxide can direct C-H functionalization to specific positions, which could then be converted to a methoxy group. mdpi.com

Amidation and Acylation Methods for Acetamide Linkage

The formation of the acetamide group (–NHCOCH₃) on the quinoxaline ring is typically achieved through amidation or acylation reactions. researchgate.net If a precursor such as 5-amino-7-methoxyquinoxaline is available, it can be acylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) to form the final this compound. A wide variety of reagents and methods exist for amide bond formation. organic-chemistry.org These include the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or the activation of carboxylic acids with reagents like thianthrene (B1682798) boron acid. organic-chemistry.org In the synthesis of related quinoline (B57606) derivatives, C-H amidation of a quinoline N-oxide has been used to introduce an amide group at the C2-position. mdpi.com Another approach involves the reaction of a halo-quinoxaline with an amine, followed by acylation. For example, N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides have been prepared from 3-phenylquinoxaline-2(1H)-thione by reaction with an appropriate N-alkyl-2-haloacetamide. semanticscholar.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound is a key strategy for developing new compounds. This involves modifying the quinoxaline core, the acetamide side chain, or introducing entirely new heterocyclic systems to create hybrid molecules. These approaches aim to build upon the established quinoxaline framework to generate novel derivatives.

A prominent strategy for derivatization involves the creation of hybrid molecules that couple the quinoxaline ring system with other pharmacologically relevant heterocycles, such as isoxazole (B147169). The synthesis of these hybrids typically involves a multi-step process starting from substituted quinoxaline precursors.

One common pathway begins with the synthesis of substituted quinoxaline-2,3(1H,4H)-diones, which are then chlorinated to form 2,3-dichloroquinoxalines. usm.my These dichloro-intermediates serve as versatile building blocks. Subsequent reaction with an amine, such as ethylamine (B1201723) or benzylamine, selectively substitutes one of the chlorine atoms to yield a 3-chloro-N-substituted-quinoxalin-2-amine. usm.my

The final hybridization step involves the etherification of the remaining chloro-group with a suitable hydroxyl-containing isoxazole derivative, such as (3-phenylisoxazol-5-yl)methanol. This reaction is typically carried out in the presence of a base to afford the target quinoxaline-isoxazole hybrid. usm.myresearchgate.net Researchers have successfully synthesized a series of these hybrids, achieving yields between 53% and 85%. researchgate.net

| Compound Name | Substituents on Quinoxaline Ring | Substituents on Isoxazole Ring | Reported Yield |

|---|---|---|---|

| N-Ethyl-7-chloro-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine | 7-Chloro, N-Ethyl | 3-Phenyl | Data not specified |

| N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine | 7-Methoxy, N-Ethyl | 3-(2-Chlorophenyl) | Data not specified |

| N-Ethyl-7-methyl-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine | 7-Methyl, N-Ethyl | 3-Phenyl | 53-85% (for series) |

This synthetic approach allows for considerable variation, enabling the introduction of different substituents on both the quinoxaline and isoxazole rings to explore structure-activity relationships. researchgate.net

Modification of the N-acetamide group provides another avenue for creating analogues. Synthetic strategies often focus on building the N-substituted acetamide moiety onto a pre-formed quinoxaline core. A versatile precursor for such syntheses is 3-phenylquinoxaline-2(1H)-thione. acs.org

The synthesis can proceed through the S-alkylation of the quinoxaline thione with a reagent like ethyl chloroacetate, yielding an intermediate such as ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate. acs.orgnih.gov This ester serves as a key platform for introducing the acetamide linkage. Treatment of the ester with hydrazine (B178648) hydrate (B1144303) converts it into the corresponding acid hydrazide. nih.gov This hydrazide can then be coupled with various amino acid esters or alkyl amines to generate a diverse library of N-substituted acetamide derivatives. nih.gov

Another approach involves the direct alkylation of the quinoxaline thione with reagents like chloroacetonitrile, which can be further elaborated. acs.org These methods demonstrate the utility of the quinoxaline thione as a flexible starting material for accessing a wide range of N-substituted acetamide derivatives. acs.orgnih.gov

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | S-Alkylation | 3-Phenylquinoxaline-2(1H)-thione, Ethyl chloroacetate, Triethylamine | Forms the key ester intermediate. |

| 2 | Hydrazinolysis | Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate, Hydrazine hydrate | Converts the ester to a reactive acid hydrazide. |

| 3 | Amide Coupling | Acid hydrazide, Amino acid esters or Alkyl amines | Forms the final N-substituted acetamide product. |

Diversity-Oriented Synthesis (DOS) is a powerful strategy for rapidly generating libraries of structurally diverse small molecules from a common starting point. nih.govresearchgate.net This approach has been applied to the quinoxaline scaffold to explore new chemical space. For instance, a DOS strategy has been used to develop a series of quinoxaline-based organoboron fluorophores. rsc.org This method utilizes a stable core structure that allows for subsequent functionalization through various transition metal-catalyzed coupling reactions, facilitating the efficient generation of diverse analogues. rsc.org

Other diversification strategies involve multi-component reactions and the hybridization of the quinoxaline core with other pharmacophores. A one-pot domino process has been developed for the synthesis of diverse pyrrolo/indolo[1,2-a]quinoxaline derivatives, demonstrating an efficient method for creating complex fused systems. nih.gov

Furthermore, the hybridization of quinoxaline with moieties like triazole has been employed to generate novel derivatives. nih.gov For example, by treating a suitable quinoxaline precursor with various substituted azides, a range of quinoxaline-triazole hybrids can be synthesized. nih.gov This strategy of combining different pharmacophoric units within a single molecule is a common and effective method for diversifying the quinoxaline-acetamide backbone and exploring new biological activities. nih.gov These diversification approaches underscore the versatility of the quinoxaline core in generating large and varied compound libraries for further investigation.

Structure Activity Relationship Sar and Ligand Design for N 7 Methoxyquinoxalin 5 Yl Acetamide Analogues

Fundamental Principles and Methodologies of Quinoxaline-Based SAR Studies

Quinoxaline (B1680401), a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a versatile scaffold in drug discovery due to its ability to interact with various biological targets. mdpi.comresearchgate.net SAR studies of quinoxaline derivatives typically involve modifying the core structure at different positions and evaluating the impact of these changes on a specific biological activity, such as enzyme inhibition or receptor binding. mdpi.comnih.gov

Methodologies employed in these studies are both experimental and computational. Synthesis of a series of analogues with systematic variations is a common starting point. nih.gov These variations can include changing substituents on the quinoxaline ring, altering side chains, and modifying linker groups. The biological activity of these synthesized compounds is then assessed through in vitro assays, such as enzyme inhibition assays or cell-based assays. nih.govnih.gov

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in understanding the observed SAR. nih.govresearchgate.net Molecular docking helps to predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions. nih.gov QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity.

A key principle in quinoxaline SAR is the exploration of different substitution patterns on both the benzene and pyrazine rings of the quinoxaline scaffold. mdpi.com The electronic and steric properties of these substituents can significantly influence the compound's interaction with its biological target. Another fundamental aspect is the modification of side chains attached to the quinoxaline core, as these often play a crucial role in binding and selectivity. mdpi.com

Impact of Methoxy (B1213986) Group Position and Substitution Patterns on Biological Activity

The position and substitution pattern of the methoxy group on the quinoxaline ring can have a profound effect on the biological activity of N-(7-methoxyquinoxalin-5-yl)acetamide analogues. While early SAR studies on related compounds like melatonin (B1676174) analogues suggested that a 5-methoxy group is crucial for high receptor affinity, it is not always an absolute requirement for biological activity. nih.gov However, its presence often increases potency by forming specific interactions, such as hydrogen bonds, with the target protein. nih.gov

For instance, in a series of melatoninergic ligands, the presence of a methoxy group at a specific position (analogous to the 5-position in melatonin) and a six-atom distance between the methoxy group and the side chain's nitrogen atom were found to be essential for good binding affinity to MT1 and MT2 receptors. nih.gov Shifting the methoxy group to a different position, such as from position 6 to 2 on the quinoxaline scaffold, can be explored to understand its effect on receptor binding. nih.gov

Furthermore, the electronic nature of substituents can be critical. Replacing an electron-donating group like methoxy (OCH3) with an electron-withdrawing group like chlorine (Cl) has been shown to decrease activity in some quinoxaline derivatives. mdpi.com Conversely, the introduction of other substituents, such as o,o-dimethoxyphenyl, can increase activity, while groups like CF3 and OCF3 may decrease it. mdpi.com The biological activity of quinoxaline derivatives is therefore highly dependent on the specific substitution pattern on the quinoxaline ring. ui.ac.id

Role of Acetamide (B32628) Moiety Modifications in Modulating Ligand Efficacy

The acetamide moiety [(CH₃)C(=O)NHR] is a common functional group in medicinal chemistry and its modification is a key strategy for modulating the efficacy of ligands. archivepp.comnih.gov In the context of this compound analogues, modifications to the acetamide group can influence several properties, including binding affinity, selectivity, and pharmacokinetic parameters.

The nitrogen atom of the acetamide moiety can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme, contributing to the compound's inhibitory effect. archivepp.com Altering the substituents on the acetamide nitrogen can therefore significantly impact potency. For example, replacing the acetyl group with other acyl groups or introducing different substituents on the nitrogen can lead to changes in steric and electronic properties, thereby affecting binding.

Moreover, the acetamide functional group is amenable to prodrug design. archivepp.com By modifying the acetamide moiety, it is possible to create prodrugs that are hydrolyzed in vivo by amidases to release the active compound. archivepp.com This approach can be used to improve pharmacokinetic properties such as absorption and distribution. The acetamide group is found in numerous clinically used drugs for various indications, highlighting its importance in drug design. nih.govnih.gov

Systematic Structural Modifications and Their Biological Implications

The systematic modification of the this compound scaffold is a rational approach to explore the SAR and optimize biological activity. This involves making targeted changes to different parts of the molecule and assessing the resulting impact on its properties.

The quinoxaline ring system offers multiple positions for substitution, and exploring these can lead to significant improvements in activity and selectivity. mdpi.com The type and position of substituents on the benzene portion of the quinoxaline ring can influence electronic distribution and steric interactions with the target protein. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the quinoxaline nitrogens, which may be involved in key binding interactions. core.ac.uk

In various studies on quinoxaline derivatives, the nature of the substituent at different positions has been shown to be critical for activity. mdpi.com For instance, in a series of anticancer quinoxalines, the presence of a benzoxazole (B165842) moiety at the second position resulted in higher activity compared to other heterocyclic systems. mdpi.com Similarly, the replacement of an electron-releasing group with an electron-withdrawing group has been shown to decrease activity in certain contexts. mdpi.com

Table 1: Impact of Quinoxaline Ring Substituents on Biological Activity

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

| 2 | o,o-dimethoxyphenyl | Increased activity | mdpi.com |

| 2 | CF3, OCF3 | Decreased activity | mdpi.com |

| 3 | NH linker | Essential for activity | mdpi.com |

| - | Replacement of OCH3 with Cl | Decreased activity | mdpi.com |

This table provides illustrative examples and the effects can be target-dependent.

Modifications to the acetamide side chain and the linkage connecting it to the quinoxaline ring are crucial for optimizing ligand-target interactions. The length and flexibility of the linker can determine the optimal positioning of the pharmacophoric groups within the binding site. nih.gov

The nature of the linker atom itself can also be important. For example, studies have shown that an N-linker at the third position of the quinoxaline ring can increase activity, while an O-linker may decrease it. mdpi.com Similarly, the type of amine in the linker can be critical, with secondary amines sometimes being preferred over primary or tertiary amines. mdpi.com

Modifications to the terminal part of the side chain, beyond the acetamide group, can also be explored. Introducing different cyclic or acyclic moieties can lead to interactions with additional pockets in the binding site, potentially increasing potency and selectivity.

Table 2: Influence of Acetamide Side Chain and Linker Modifications

| Modification | Observation | Reference |

| N-linker at position 3 | Increased activity | mdpi.com |

| O-linker at position 3 | Decreased activity | mdpi.com |

| Secondary amine in linker | Increased activity | mdpi.com |

| Primary or tertiary amine in linker | Decreased activity | mdpi.com |

This table provides illustrative examples and the effects can be target-dependent.

Fragment-Based Ligand Design Approaches Applied to Quinoxaline Scaffolds

Fragment-based ligand design (FBLD) is a powerful strategy for the discovery of lead compounds. youtube.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com The identified fragments can then be grown or linked together to generate more potent and selective ligands.

The quinoxaline scaffold is well-suited for FBLD. researchgate.net By identifying fragments that bind to different subpockets of a target protein, these can be linked to a quinoxaline core to create novel and potent inhibitors. The modular nature of quinoxaline synthesis allows for the efficient incorporation of different fragments. researchgate.net

For example, a fragment that binds to a hydrophobic pocket could be attached to the quinoxaline ring, while another fragment that forms hydrogen bonds could be incorporated into the side chain. This modular approach, guided by structural information from techniques like X-ray crystallography or computational modeling, can accelerate the drug discovery process. youtube.com The use of FBLD with the quinoxaline scaffold has been successfully applied in the design of inhibitors for various targets, including enzymes and receptors. researchgate.net

Computational Chemistry and Molecular Modeling of N 7 Methoxyquinoxalin 5 Yl Acetamide and Its Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For quinoxaline (B1680401) derivatives, which are known to interact with various biological targets such as kinases and other enzymes, molecular docking simulations are routinely employed to elucidate their mechanism of action. acs.orgnih.govnih.gov The process involves preparing the three-dimensional structures of both the ligand (e.g., a quinoxaline derivative) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Software such as AutoDock and Glide are then used to sample a wide range of possible conformations and orientations of the ligand within the protein's binding pocket. nih.govnih.gov

The simulations generate a series of potential binding poses, each associated with a scoring function that estimates the binding affinity, typically expressed in kcal/mol. acs.org These scores are calculated based on the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein. mdpi.com For instance, studies on various quinoxaline derivatives have successfully used molecular docking to identify key interactions with residues in the active sites of targets like epidermal growth factor receptor (EGFR) and thymidine (B127349) phosphorylase. nih.govmdpi.com

While no specific docking studies for N-(7-methoxyquinoxalin-5-yl)acetamide are publicly documented, a hypothetical docking study would aim to identify its binding orientation and predict its affinity for a relevant biological target. The results would be presented in a table similar to the one below, illustrating the predicted binding energy and key interacting residues.

Illustrative Molecular Docking Data

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Hypothetical Kinase | -8.5 | MET793, LYS745, ASP855 |

| Analogue A | Hypothetical Kinase | -9.2 | MET793, CYS797, LEU844 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

The reliability of molecular docking results is contingent on the validation of the docking protocol. A standard validation procedure involves redocking a co-crystallized ligand into the active site of its corresponding protein. nih.govnih.gov The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose of the ligand. nih.gov An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode. acs.org This validation step is crucial before proceeding with virtual screening or the docking of novel compounds like this compound to ensure the reliability of the predictions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is invaluable for assessing the conformational stability of a protein-ligand complex and for gaining deeper insights into the binding dynamics. uzh.ch

Following molecular docking, the most promising ligand-protein complex is often subjected to MD simulations. These simulations, typically performed using software packages like GROMACS or AMBER, solve Newton's equations of motion for the atoms in the system, which is solvated in a water box with appropriate ions to mimic physiological conditions. youtube.com The simulation generates a trajectory that describes the positions, velocities, and energies of all atoms over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory provides crucial information on the stability of the protein-ligand complex. Key parameters such as the RMSD of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration of the complex are monitored over the simulation time. researchgate.net A stable complex will typically exhibit convergence in these parameters, indicating that it has reached a stable equilibrium state. researchgate.net

MD simulations also enable the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. mdpi.comnih.govelsevierpure.com This method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov

The binding free energy is typically decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov This decomposition helps to identify the key energetic components driving the binding of the ligand to the protein. For a hypothetical study of this compound, the results of an MM/GBSA calculation would be summarized in a table, as shown below.

Illustrative MM/GBSA Binding Free Energy Data

| Energy Component | This compound (kcal/mol) | Analogue A (kcal/mol) | Analogue B (kcal/mol) |

|---|---|---|---|

| ΔE_van_der_Waals | -45.2 | -50.1 | -40.5 |

| ΔE_electrostatic | -20.8 | -25.3 | -18.9 |

| ΔG_polar_solvation | 35.5 | 40.2 | 32.1 |

| ΔG_nonpolar_solvation | -5.1 | -5.8 | -4.7 |

| ΔG_binding | -35.6 | -41.0 | -32.0 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, properties, and reactivity of molecules. rsc.org Methods such as Density Functional Theory (DFT) are commonly used to study quinoxaline derivatives. acs.org

These calculations can determine a range of molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, the dipole moment, and the distribution of electron density. researchgate.netresearchgate.net The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively, which is crucial for understanding its reactivity and interaction with other molecules. The electrostatic potential (ESP) map can also be calculated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, such calculations would be instrumental in understanding its intrinsic chemical properties and reactivity profile.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net

In the study of this compound and its analogues, FMO analysis reveals how substituents on the quinoxaline core influence the electronic distribution and reactivity. For instance, the introduction of a methoxy (B1213986) group (an electron-donating group) and an acetamide (B32628) group can significantly alter the HOMO and LUMO energy levels.

Computational studies on analogous quinoxaline derivatives, such as 11-Chloro-12-(Methylsulfanyl) Quinoxaline, provide insights into these effects. Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, including the benzene (B151609) ring and any electron-donating substituents, while the LUMO tends to be distributed over the electron-deficient pyrazine (B50134) ring. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This parameter is crucial for predicting the biological activity of drug candidates, as it can correlate with their ability to interact with biological targets.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoxaline Analogue

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Egap (LUMO-HOMO) | 4.5 |

Note: The data presented are representative values for a generic quinoxaline derivative and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. researchgate.net

For this compound, NBO analysis can elucidate several key features:

Hyperconjugative Interactions: These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In the acetamide group, for example, the lone pair on the nitrogen atom can interact with the antibonding orbital of the carbonyl group (nN → π*C=O), contributing to the planarity and stability of the amide bond.

Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify the strength of hydrogen bonds within the molecule, such as potential interactions between the amide proton and a nitrogen atom of the quinoxaline ring.

Substituent Effects: The analysis can detail how the methoxy and acetamide groups influence the electronic structure of the quinoxaline ring system through resonance and inductive effects.

Table 2: Representative NBO Analysis Data for an Acetamide-Containing Aromatic Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 58.4 |

| σ (C-H) | σ* (C-C) | 4.8 |

| π (C=C) | π* (C=C) | 20.5 |

Note: This table provides illustrative stabilization energies for typical interactions in an acetamide-substituted aromatic system. LP denotes a lone pair.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental in modern drug discovery for predicting the activity of new compounds and optimizing lead structures.

Development and Validation of Structure-Activity Predictive Models

The development of a QSAR model for this compound and its analogues involves several key steps:

Data Set Collection: A dataset of quinoxaline analogues with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. Common validation metrics include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set.

QSAR studies on various quinoxaline derivatives have successfully identified key structural features that determine their biological activities, such as anticancer or antimicrobial effects. These models can guide the design of new, more potent analogues.

Table 3: Example of a QSAR Model for a Series of Bioactive Compounds

| Statistical Parameter | Value |

| R² | 0.85 |

| Q² | 0.72 |

| R²pred | 0.78 |

Note: The values are hypothetical and represent a statistically robust QSAR model.

Application of Machine Learning in Computational Activity Prediction

In recent years, machine learning (ML) has become an increasingly powerful tool in QSAR modeling, capable of handling large and complex datasets and capturing non-linear relationships between structure and activity. nih.govresearchgate.net Various ML algorithms are employed in this context:

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data into different classes.

Artificial Neural Networks (ANN): A model inspired by the structure of the human brain, capable of learning complex patterns.

Gradient Boosting Machines: An ensemble technique that builds models in a sequential manner, with each new model correcting the errors of the previous one.

The application of ML to QSAR for quinoxaline analogues allows for the development of highly predictive models. nih.gov These models can screen large virtual libraries of compounds to identify promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. youtube.comyoutube.com ML-based QSAR models can also provide insights into the key molecular features driving activity through feature importance analysis.

Advanced Analytical Methodologies for Characterization and Quantification of N 7 Methoxyquinoxalin 5 Yl Acetamide

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in assessing the purity of N-(7-methoxyquinoxalin-5-yl)acetamide and identifying any process-related impurities or degradation products. These techniques separate the target compound from other substances based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. A typical reversed-phase HPLC method would be developed to ensure the separation of the main component from its potential impurities.

Method development would involve a systematic investigation of critical parameters to achieve optimal separation. This includes the selection of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the molecule and achieve good peak shape and retention. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance.

Validation of the developed HPLC method is crucial to ensure its reliability for its intended purpose. This process would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the evaluation of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A hypothetical set of HPLC method parameters and validation results is presented in the tables below.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Table 2: Summary of HPLC Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

| Robustness | No significant impact from minor changes in flow rate or temperature |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity. For this compound, a UPLC method could be developed to rapidly assess purity or to analyze a large number of samples efficiently. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient times to take full advantage of the UPLC system's capabilities. The higher efficiency of UPLC is particularly beneficial for resolving closely related impurities.

Gas Chromatography (GC) for Residual Solvent Analysis and Volatiles

Gas Chromatography (GC) is the preferred method for the analysis of residual solvents, which are organic volatile chemicals used in the synthesis of this compound. The presence of these solvents must be controlled and monitored to ensure the quality and safety of the final product. A headspace GC method coupled with a Flame Ionization Detector (FID) is typically employed. In this technique, a sample of the compound is heated in a sealed vial to allow the volatile solvents to partition into the headspace gas, which is then injected into the GC system. The method would be validated for its ability to separate and quantify all potential residual solvents used in the manufacturing process, such as ethanol (B145695), ethyl acetate, or dichloromethane.

Specialized Liquid Chromatography Modes

While reversed-phase HPLC is the most common mode, other specialized liquid chromatography techniques could be employed for specific analytical challenges.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size in solution. It could be useful for detecting and quantifying any high molecular weight oligomers or polymers that may have formed during the synthesis or storage of this compound.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. If the compound or its impurities possess ionizable groups, IEC could provide an alternative selectivity to reversed-phase chromatography.

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is typically used for proteins but can be applied to smaller molecules under certain conditions, offering a different separation mechanism that could be beneficial for resolving complex impurity profiles.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoxaline (B1680401) ring system, the methoxy (B1213986) group, the acetyl group, and the amine proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be analyzed to confirm the substitution pattern on the quinoxaline ring and the presence of the acetamide (B32628) and methoxy functional groups.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon atoms in the molecule. The spectrum would show a unique signal for each chemically non-equivalent carbon atom. The chemical shifts of the carbon signals would confirm the presence of the aromatic carbons of the quinoxaline ring, the carbonyl carbon of the acetamide group, and the carbons of the methoxy and methyl groups.

The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the structure of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoxaline-H | 7.5 - 8.5 | m |

| NH | 9.0 - 10.0 | s |

| OCH₃ | ~4.0 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~169 |

| Quinoxaline-C | 120 - 155 |

| OCH₃ | ~56 |

Mass Spectrometry (ESI-MS, Single Quadrupole, HRMS)

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound, which contains several heteroatoms capable of accepting a proton. In positive ion mode, the molecule would be expected to readily form a protonated molecule, [M+H]⁺. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound, making it ideal for impurity profiling and quantification.

Single Quadrupole Mass Spectrometry: A single quadrupole mass spectrometer can be used for the routine confirmation of the molecular weight of this compound. By scanning a range of mass-to-charge (m/z) ratios, the instrument can detect the [M+H]⁺ ion, providing a quick verification of the compound's identity in synthetic reaction mixtures or during purity assessments.

High-Resolution Mass Spectrometry (HRMS): HRMS, using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the parent ion and its fragment ions. This accuracy allows for the determination of the elemental composition of this compound and its impurities with a high degree of confidence. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can be used to further confirm the structure by identifying characteristic neutral losses and fragment ions corresponding to the methoxy, acetamide, and quinoxaline moieties.

Hypothetical Mass Spectrometry Data for this compound:

| Ion Type | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 218.0924 | 218.0921 |

| [M+Na]⁺ | 240.0743 | 240.0739 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule's bonds, a characteristic spectrum is produced.

The key functional groups expected to show distinct absorption bands are:

N-H Stretch: The amide N-H bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹.

C=O Stretch: The carbonyl group of the acetamide will show a strong absorption band around 1650-1700 cm⁻¹.

C-N Stretch: The amide C-N stretching vibration is usually observed in the 1400-1450 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The quinoxaline ring will have characteristic stretching vibrations in the 1450-1600 cm⁻¹ range.

C-O Stretch: The methoxy group will display a C-O stretching band, typically around 1050-1250 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic protons can provide information about the substitution pattern on the quinoxaline ring.

Expected IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) (Hypothetical) |

| N-H Stretch (Amide) | ~3400 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2950-2850 |

| C=O Stretch (Amide I) | ~1680 |

| C=C and C=N Stretch (Aromatic) | ~1600-1450 |

| N-H Bend (Amide II) | ~1550 |

| C-O Stretch (Methoxy) | ~1250 |

| C-N Stretch | ~1420 |

UV-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The quinoxaline ring system in this compound is the primary chromophore and is expected to exhibit characteristic π-π* transitions.

This technique is particularly useful for the quantitative analysis of the compound in solution, following the Beer-Lambert law. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This allows for the determination of the concentration of unknown samples. The position of the λmax can also be influenced by the solvent polarity.

Hypothetical UV-Vis Data for this compound:

| Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Hypothetical) |

| Ethanol | ~254, ~320 | To be determined experimentally |

| Acetonitrile | ~252, ~318 | To be determined experimentally |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

For a crystalline solid, single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of this compound. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. Obtaining a suitable single crystal is a prerequisite for this analysis. The resulting crystal structure provides unambiguous proof of the compound's constitution and conformation.

Principles of Analytical Method Development and Validation

The development and validation of analytical methods are crucial to ensure the reliability, accuracy, and precision of data generated during the quality control of this compound.

Implementation of Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and its performance based on sound science and quality risk management. The goal is to build quality into the analytical method from the outset.

The key elements of AQbD include:

Analytical Target Profile (ATP): This defines the requirements for the analytical method, including the analyte, the expected concentration range, and the required precision and accuracy.

Critical Quality Attributes (CQAs) of the Method: These are the performance characteristics of the method that must be controlled to ensure the desired quality of the results, such as specificity, linearity, accuracy, and precision.

Risk Assessment: This involves identifying and evaluating the variables in the analytical method that could impact its performance.

Method Optimization and Control: This phase uses experimental design (DoE) to systematically explore the influence of critical method parameters on the CQAs, leading to the definition of a Method Operable Design Region (MODR). The MODR is the multidimensional space of method parameters within which the method is robust and performs as intended.

Continuous Improvement: The method's performance is monitored over its lifecycle, and adjustments are made as necessary to ensure it remains fit for purpose.

Comprehensive Impurity Profiling and Characterization Strategies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For this compound, impurities can arise from starting materials, intermediates, by-products of the synthesis, and degradation products.

A comprehensive impurity profiling strategy would involve:

Stressing the molecule under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Utilizing a high-resolution separation technique , such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a universal detector like a mass spectrometer.

Structural elucidation of impurities using techniques like HRMS and NMR.

Developing and validating a quantitative method to control the levels of identified impurities within acceptable limits as defined by regulatory guidelines.

Assay Development and Qualification for Biological Studies

The robust characterization of the biological activity of this compound necessitates the development and qualification of a suite of assays. These assays are fundamental for elucidating its mechanism of action, determining its potency and selectivity, and quantifying its concentration in biological matrices. The development process is guided by the intended application of the assay, whether for in vitro screening, pharmacokinetic analysis, or efficacy studies. Qualification of these assays ensures that the data generated are reliable, reproducible, and fit for purpose, adhering to stringent scientific standards.

Principles of Assay Development

The initial phase of assay development for this compound involves a thorough consideration of the compound's physicochemical properties and its putative biological targets. The selection of an appropriate assay format is critical and is contingent on the specific scientific question being addressed. Key considerations include the choice between biochemical assays, which measure the direct interaction of the compound with a molecular target (e.g., an enzyme or receptor), and cell-based assays, which assess the compound's effect on cellular functions.

For instance, if this compound is hypothesized to be an enzyme inhibitor, an enzyme inhibition assay would be the primary choice. Conversely, if its effects on cell proliferation or signaling pathways are of interest, cell-based assays would be more appropriate. youtube.com The development process also entails the optimization of various experimental parameters, including reagent concentrations, incubation times, and temperature, to achieve a robust and sensitive assay.

Biochemical Assays

Biochemical assays provide a direct measure of the interaction between this compound and its molecular target. A common example is an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based enzyme inhibition assay.

Enzyme Inhibition Assay:

An illustrative example is an assay designed to measure the inhibition of a specific kinase. The assay would typically involve incubating the kinase with its substrate and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate would then be quantified, often using a specific antibody and a detection system that generates a colorimetric or fluorescent signal. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key parameter derived from these assays. nih.gov

Table 1: Illustrative Data from a Kinase Inhibition Assay for this compound

| Concentration of this compound (nM) | Percent Inhibition (%) |

|---|---|

| 1 | 5.2 |

| 10 | 25.8 |

| 50 | 48.9 |

| 100 | 75.3 |

Cell-Based Assays

Cell-based assays are indispensable for evaluating the biological effects of this compound in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including cell viability, apoptosis, and changes in gene expression.

Cell Viability Assay:

A frequently used cell viability assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govtandfonline.com This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified spectrophotometrically. A decrease in formazan production in the presence of this compound would indicate a reduction in cell viability.

Table 2: Illustrative Cell Viability Data (MTT Assay) in a Cancer Cell Line Treated with this compound

| Concentration of this compound (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 98.2 |

| 1 | 85.4 |

| 10 | 52.1 |

| 50 | 21.7 |

Apoptosis Assay:

To determine if the observed reduction in cell viability is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay can be employed. nih.govtandfonline.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. Flow cytometry is used to quantify the percentage of cells in different stages of apoptosis.

Bioanalytical Method Qualification for Pharmacokinetic Studies

To support pharmacokinetic studies, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices such as plasma is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govchromatographyonline.comnih.govresearchgate.net The method must be rigorously qualified to ensure the integrity of the generated data. The qualification process involves the evaluation of several key parameters as outlined in regulatory guidelines.

Selectivity: The assay must be able to differentiate this compound and its internal standard from endogenous components in the biological matrix. chromatographyonline.com

Accuracy and Precision: The accuracy of the assay refers to the closeness of the measured concentration to the true concentration, while precision describes the reproducibility of the measurements. Both are assessed at multiple concentration levels. nih.govfarmaciajournal.com

Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined concentration range.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Stability: The stability of this compound must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 3: Illustrative Qualification Parameters for an LC-MS/MS Assay for this compound in Human Plasma

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Accuracy | ± 15% (± 20% at LLOQ) | -2.5% to 3.8% |

| Inter-day Accuracy | ± 15% (± 20% at LLOQ) | -4.1% to 5.2% |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 6.8% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% to 8.2% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | Minimal | < 10% |

| Freeze-Thaw Stability (3 cycles) | ± 15% of nominal concentration | -5.7% |

| Short-Term Stability (24h, RT) | ± 15% of nominal concentration | -3.2% |

Chemical Biology and Scaffold Diversification of Quinoxaline Acetamide Frameworks

Quinoxaline (B1680401) as a Privileged Scaffold in Contemporary Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic motif composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is recognized as a "privileged" structure in medicinal chemistry. nih.govresearchgate.netipp.ptbenthamdirect.comnih.gov This designation stems from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the quinoxaline ring system allows for the synthesis of a large number of derivatives with diverse applications. ipp.pt

Quinoxaline and its derivatives have demonstrated a wide array of biological activities, including but not limited to:

Anticancer nih.govresearchgate.netnih.govnih.gov

Neuroprotective nih.govresearchgate.net

Antibacterial nih.govresearchgate.netipp.pt

Antiviral nih.govresearchgate.net

Antiparasitic nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.net

Antiallergic nih.govresearchgate.net

Cardiovascular nih.govresearchgate.net

Antidiabetic nih.govresearchgate.net

Antioxidant nih.govresearchgate.net

The therapeutic potential of quinoxaline derivatives is underscored by their inclusion in various antibiotics like echinomycin (B1671085), levomycin, and actinomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against transplantable tumors. ipp.pt The fusion of the benzene and pyrazine rings creates a unique electronic and steric environment that can be readily modified to optimize interactions with specific biological targets. ipp.pt This structural feature makes quinoxaline a valuable starting point for the design of new therapeutic agents. ipp.ptnih.gov

Bioisosteric Replacement Strategies for Quinoxaline and Acetamide (B32628) Moieties in Ligand Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by exchanging an atom or a group of atoms with another that has similar physical or chemical properties. nih.govspirochem.comcambridgemedchemconsulting.com This approach aims to create new molecules with improved biological activity, enhanced selectivity, better pharmacokinetic profiles, or reduced toxicity. nih.govspirochem.comdrughunter.com

Quinoxaline Moiety:

The quinoxaline ring itself is considered a bioisostere of other aromatic systems like quinoline (B57606), naphthalene, and benzothiophene. ipp.pt This inherent bioisosteric relationship highlights the structural and electronic similarities that allow it to interact with similar biological targets. In the context of drug design, the phenyl ring of a lead compound can be replaced with a quinoxaline moiety to potentially enhance properties such as potency, solubility, and metabolic stability, while reducing lipophilicity and off-target effects. acs.org For example, in the development of PARP-1 inhibitors, a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was used as a bioisostere for the phthalazinone motif of the known drug Olaparib. nih.gov

Acetamide Moiety:

The acetamide functional group is a common feature in many bioactive molecules but can be susceptible to hydrolysis. nih.gov Bioisosteric replacement of the acetamide group is a common strategy to improve metabolic stability and other drug-like properties. nih.govnih.gov Common bioisosteres for the acetamide group include:

Heterocyclic Rings: Triazoles, oxadiazoles, imidazoles, and pyrazoles are frequently used to mimic the hydrogen bonding properties of the amide while offering greater metabolic stability. nih.govdrughunter.com

Trifluoroethylamine: This group can mimic the electronic properties of the carbonyl group in the amide and enhance metabolic stability by being less susceptible to proteolysis. drughunter.com

Other Functional Groups: A wide range of other functional groups can serve as amide bioisosteres, including sulfonamides, ureas, carbamates, and various five-membered heterocyclic rings. nih.gov

A notable example of acetamide replacement involved a series of adenosine (B11128) A2A receptor antagonists, where replacing the acetamide group with various bioisosteres led to compounds with improved potency and chemical stability. nih.gov

Diversity-Oriented Synthesis (DOS) for Generating Novel Quinoxaline Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to efficiently generate a collection of structurally diverse small molecules. nih.govcapes.gov.br Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wider range of chemical space to identify novel compounds with interesting biological activities. nih.gov This approach is particularly valuable for creating libraries of compounds based on privileged scaffolds like quinoxaline.

The application of DOS to the quinoxaline framework allows for the rapid generation of a wide array of derivatives with varied substitution patterns and stereochemistry. rsc.org This can be achieved through various synthetic strategies, including the use of multi-component reactions and post-synthesis modifications. For instance, a DOS approach was successfully used to develop a new array of quinoxaline-based organoboron fluorophores. rsc.org This strategy enabled post-complexation functionalization through transition metal-catalyzed couplings, facilitating the exploration of structure-activity relationships. rsc.org

Natural products often serve as inspiration for the design of DOS libraries, leveraging their inherent biological relevance and structural complexity. capes.gov.br By combining the privileged nature of the quinoxaline scaffold with the principles of DOS, researchers can efficiently generate extensive and diverse chemical libraries for high-throughput screening, increasing the probability of discovering novel bioactive compounds. nih.govcapes.gov.br

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. rsc.org The quinoxaline scaffold has proven to be a valuable core for the development of such probes, particularly fluorescent probes. rsc.org

One example is the development of a quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), which exhibits solvatochromic fluorescence. rsc.orgrsc.org This property, where the fluorescence emission wavelength changes with the polarity of the solvent, allows the probe to be used for estimating the polarity of protein binding sites. rsc.org

In another application, quinoxaline derivatives have been synthesized and radiolabeled to act as melanoma-targeting probes. nih.gov These probes, such as [¹²⁵I]ICF01012, have shown a high affinity for melanin (B1238610) and significant tumor uptake in preclinical models, making them promising candidates for both imaging and targeted radionuclide therapy of melanoma. nih.gov The development of such probes relies on the ability to chemically modify the quinoxaline core to incorporate reporter groups (like fluorophores or radioisotopes) without losing affinity for the target.

Contribution to the Design of New Chemical Entities within Quinoxaline-Acetamide Class

The combination of the quinoxaline scaffold and the acetamide moiety provides a fertile ground for the design of new chemical entities (NCEs) with potential therapeutic applications. nih.gov The design process often involves a fragment-based approach, where the quinoxaline core provides a platform for attaching various pharmacophoric groups, including those containing an acetamide or related functionalities like urea, thiourea, and sulfonamide. nih.govresearchgate.net

The structural optimization of quinoxaline-acetamide derivatives often follows a systematic approach. nih.gov This can involve:

Evaluating the structure-activity relationship of different substituents on the quinoxaline ring.

Replacing or modifying the acetamide group with bioisosteres. nih.gov

Introducing various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule. nih.gov

For example, a series of new quinoxaline derivatives bearing amide, urea, thiourea, and sulfonamide moieties were designed and synthesized, leading to the identification of compounds with promising anti-cancer activity. nih.gov In another study, the structural optimization of quinoxaline derivatives as ASK1 inhibitors involved modifying different parts of the molecule, including the quinoxaline core and a triazole moiety, which can be considered a bioisostere of the acetamide group. nih.gov This systematic approach to design and synthesis has led to the discovery of potent and selective inhibitors for various biological targets. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(7-methoxyquinoxalin-5-yl)acetamide, and what are the critical reaction conditions?

- Methodology : A common approach involves coupling 7-methoxyquinoxalin-5-amine with acetylating agents (e.g., acetic anhydride or acetyl chloride) under reflux conditions. For example, analogous acetamide derivatives are synthesized via heating with triethyl orthoformate in acetic anhydride to facilitate acetylation . Key factors include temperature control (e.g., 80–120°C), reaction time (2–6 hours), and inert atmosphere to prevent oxidation. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy and acetamide substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. X-ray crystallography may resolve structural ambiguities, as demonstrated for related quinoxaline derivatives .

Q. How should This compound be stored to ensure stability?

- Methodology : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid prolonged exposure to light, moisture, or oxidizers, as methoxy and acetamide groups may degrade into hazardous byproducts (e.g., nitrogen oxides) . Stability studies using accelerated thermal degradation (40–60°C) and HPLC monitoring can predict shelf life .

Advanced Research Questions

Q. What strategies can optimize the pharmacological activity of This compound through structural modifications?

- Methodology : Perform structure-activity relationship (SAR) studies by systematically altering substituents. For instance:

- Replace the methoxy group with ethoxy or halogen to assess electronic effects.

- Modify the acetamide moiety with bioisosteres (e.g., sulfonamide or urea) to enhance binding affinity.

- Use molecular docking and density functional theory (DFT) to predict interactions with target proteins (e.g., kinases or receptors) .

Q. How can researchers address contradictory data in toxicity studies of This compound?

- Methodology :

- Experimental Design : Standardize assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using positive/negative controls and replicate experiments.

- Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers. Cross-validate results across cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects.

- Mechanistic Studies : Use metabolomics to identify toxic metabolites or reactive intermediates that may explain discrepancies .

Q. What in vitro assays are suitable for evaluating the anticancer potential of This compound?

- Methodology :

- Proliferation Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculation.

- Apoptosis Detection : Annexin V/PI staining coupled with flow cytometry.

- Target Identification : Kinase inhibition profiling or CRISPR-Cas9 screens to pinpoint molecular targets.

- Synergy Studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .

Q. How can researchers mitigate false positives in antimicrobial activity studies of this compound?

- Methodology :

- Controls : Include vehicle-only (e.g., DMSO) and broad-spectrum antibiotic controls (e.g., ampicillin).

- Confirmatory Assays : Follow initial disk diffusion with broth microdilution to quantify minimum inhibitory concentrations (MICs).

- Resistance Testing : Serial passage assays to detect rapid resistance development, which may indicate non-specific mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.